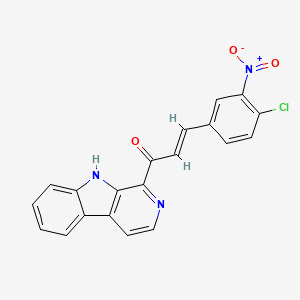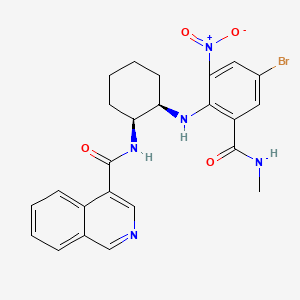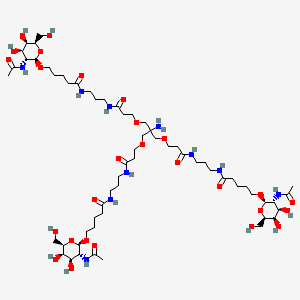
ASGPR ligand-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASGPR ligand-1 is a compound that targets the asialoglycoprotein receptor, a calcium-dependent, carbohydrate-specific, type C lectin predominantly found on the plasma membrane of liver cells (hepatocytes). This receptor plays a crucial role in the clearance of defective plasma glycoprotein molecules and pathogen membrane glycoproteins from the body through receptor-mediated endocytosis. The high specificity and density of the asialoglycoprotein receptor on hepatocytes make this compound a promising candidate for targeted drug delivery systems, particularly for liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ASGPR ligand-1 typically involves the conjugation of N-acetylgalactosamine or other galactose derivatives to a suitable carrier molecule. One common method includes the use of a polycationic, polygalactosyl drug delivery carrier such as heptakis [6-amino-6-deoxy-2-O-(3-(1-thio-β-D-galactopyranosyl)-propyl)]-β-cyclodextrin hepta-acetate salt. This carrier is decorated with protonated amino substituents on the primary face and thiogalactose residues on the secondary face .
Industrial Production Methods: For industrial-scale production, the preparation method involves dissolving the main solution in dimethyl sulfoxide, followed by the addition of polyethylene glycol 300 and Tween 80. The mixture is then clarified and diluted with deionized water .
Chemical Reactions Analysis
Types of Reactions: ASGPR ligand-1 primarily undergoes receptor-mediated endocytosis when it binds to the asialoglycoprotein receptor. This process involves the internalization of the ligand-receptor complex into the hepatocytes, followed by lysosomal degradation of the ligand.
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include N-acetylgalactosamine, dimethyl sulfoxide, polyethylene glycol 300, and Tween 80. The reaction conditions typically involve mixing and clarifying the solutions at room temperature .
Major Products Formed: The major product formed from the reaction of this compound with the asialoglycoprotein receptor is the internalized ligand-receptor complex, which is subsequently degraded in the lysosomes of hepatocytes .
Scientific Research Applications
ASGPR ligand-1 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study receptor-ligand interactions and receptor-mediated endocytosis. In biology, it helps in understanding the role of the asialoglycoprotein receptor in liver function and disease. In medicine, this compound is utilized in targeted drug delivery systems for liver diseases, including cancer and infections. It is also used in the development of diagnostic tools for liver afflictions .
Mechanism of Action
The mechanism of action of ASGPR ligand-1 involves its binding to the asialoglycoprotein receptor on the surface of hepatocytes. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ligand-receptor complex into the cell. The complex is then transported to the lysosomes, where it is degraded. This process helps in the clearance of defective glycoproteins and pathogen membrane glycoproteins from the circulation, thereby preventing infections, inflammation, and cancer in the liver .
Comparison with Similar Compounds
ASGPR ligand-1 is unique in its high specificity and affinity for the asialoglycoprotein receptor. Similar compounds include other ligands that target the asialoglycoprotein receptor, such as triantennary N-acetylgalactosamine derivatives and glycoconjugated natural triterpenoids. These compounds also exhibit high affinity for the receptor and are used in targeted drug delivery systems for liver diseases. this compound stands out due to its optimized ligand concentration, which ensures efficient hepatic uptake without causing receptor saturation .
List of Similar Compounds:- Triantennary N-acetylgalactosamine derivatives
- Glycoconjugated natural triterpenoids
- Lactobionic acid conjugates
- Polycationic β-cyclodextrin carriers
Properties
Molecular Formula |
C61H110N10O27 |
|---|---|
Molecular Weight |
1415.6 g/mol |
IUPAC Name |
5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-N-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-aminopropoxy]propanoylamino]propyl]pentanamide |
InChI |
InChI=1S/C61H110N10O27/c1-37(75)69-49-55(87)52(84)40(31-72)96-58(49)93-25-7-4-13-43(78)63-19-10-22-66-46(81)16-28-90-34-61(62,35-91-29-17-47(82)67-23-11-20-64-44(79)14-5-8-26-94-59-50(70-38(2)76)56(88)53(85)41(32-73)97-59)36-92-30-18-48(83)68-24-12-21-65-45(80)15-6-9-27-95-60-51(71-39(3)77)57(89)54(86)42(33-74)98-60/h40-42,49-60,72-74,84-89H,4-36,62H2,1-3H3,(H,63,78)(H,64,79)(H,65,80)(H,66,81)(H,67,82)(H,68,83)(H,69,75)(H,70,76)(H,71,77)/t40-,41-,42-,49-,50-,51-,52+,53+,54+,55-,56-,57-,58-,59-,60-/m1/s1 |
InChI Key |
QKKUAGHSALQHNF-ZVMWQLMESA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)N)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)N)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)
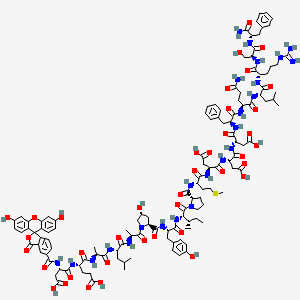

![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
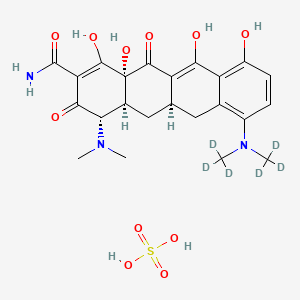
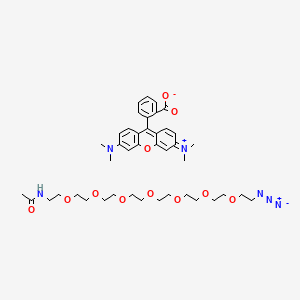

![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
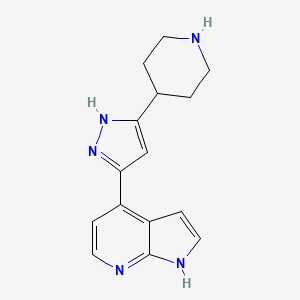
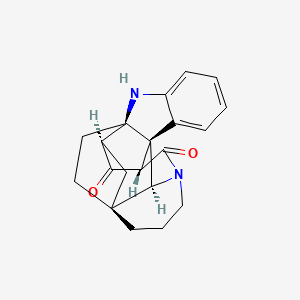
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
